5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine
Overview
Description
5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure with a chlorine atom at the 5-position and an amine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the desired pyrrolo[2,3-B]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to modify the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Chemical Biology: It is employed in the synthesis of chemical probes for studying biological pathways.
Pharmaceutical Industry: It acts as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can modulate signaling pathways and cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-B]pyridin-4-amine: Similar structure with the amine group at the 4-position.
1H-pyrrolo[2,3-B]pyridine derivatives: Various derivatives with different substituents on the pyrrolo[2,3-B]pyridine core.
Uniqueness
5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and amine groups provide versatile sites for further functionalization, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZRLMSKIZPOBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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